1-(3-methanesulfonylazepan-1-yl)prop-2-en-1-one
Description
1-(3-Methanesulfonylazepan-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives
Properties
IUPAC Name |
1-(3-methylsulfonylazepan-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-10(12)11-7-5-4-6-9(8-11)15(2,13)14/h3,9H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZYBYUCRCELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCN(C1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methanesulfonylazepan-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in an alkaline medium at room temperature, followed by recrystallization using ethanol . The percentage yield of the compound can vary depending on the specific reaction conditions and purification methods used.
Chemical Reactions Analysis
1-(3-Methanesulfonylazepan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Scientific Research Applications
1-(3-Methanesulfonylazepan-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of 1-(3-methanesulfonylazepan-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-(3-Methanesulfonylazepan-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Known for its antimicrobial properties.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Studied for its potential anticancer activities.
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one: Used in the synthesis of new materials with unique properties.
These comparisons highlight the unique chemical and biological properties of 1-(3-methanesulfonylazepan-1-yl)prop-2-en-1-one, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
